molecular formula C11H12O3 B13698032 2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13698032
M. Wt: 192.21 g/mol
InChI Key: GFKJJASMZFMMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C7H10O3This compound is a dark brown liquid at room temperature and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can be synthesized from 3-oxobutanoic acid tert-butyl ester and acetone. The reaction involves the addition of concentrated sulfuric acid to a solution of 3-oxobutanoic acid tert-butyl ester and acetone at 0°C. The mixture is then heated for 5 hours, followed by extraction and purification to obtain the final product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting diketene with acetone. This reaction is typically carried out under controlled conditions to ensure the stability and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used in the synthesis process.

    Acetone: Reacts with diketene to form the compound.

    High Temperature: Required for hydrolysis, alcoholysis, and condensation reactions.

Major Products

Scientific Research Applications

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is used in various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the generation of acetylketene upon heating. Acetylketene is a highly reactive intermediate that can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its stability and versatility in organic synthesis. Similar compounds include:

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2,2,6-trimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H12O3/c1-7-4-5-9-8(6-7)10(12)14-11(2,3)13-9/h4-6H,1-3H3

InChI Key

GFKJJASMZFMMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(OC2=O)(C)C

Origin of Product

United States

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